3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
The compound 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. This scaffold is substituted with a 3-(trifluoromethyl)benzyl group at position 5 and linked via an ethyl chain to a 3,4,5-trimethoxybenzamide moiety.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N5O5/c1-36-19-10-16(11-20(37-2)21(19)38-3)23(34)29-7-8-33-22-18(12-31-33)24(35)32(14-30-22)13-15-5-4-6-17(9-15)25(26,27)28/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPCJWYRGYFZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets in a variety of ways. For instance, it inhibits tubulin polymerization, which is essential for cell division. It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin. This suggests that the compound may interfere with the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby blocking cell division. By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death. By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress. By inhibiting HLSD1, it alters gene expression, potentially affecting various cellular processes.
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in its structure suggests that it may have good bioavailability, as tmp is a common pharmacophore in many bioactive compounds
Result of Action
The compound’s action results in a variety of molecular and cellular effects. These include inhibition of cell division, induction of cell death, disruption of protein folding, alteration of gene expression, and induction of oxidative stress. These effects can lead to the inhibition of tumor growth and the death of cancer cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the expression levels of its targets
Biological Activity
The compound 3,4,5-trimethoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, providing insights into its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes multiple functional groups that may contribute to its biological activity:
- Trimethoxy group : Potentially enhances solubility and bioavailability.
- Trifluoromethyl group : Known to influence metabolic stability and lipophilicity.
- Pyrazolo[3,4-d]pyrimidine moiety : Associated with various pharmacological activities including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to the compound . For instance, compounds containing a pyrazole scaffold have shown significant inhibitory effects on various cancer cell lines:
- In vitro studies : The compound has been evaluated against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 49.85 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 0.07 | Autophagy induction |
| Compound C | HepG2 | 1.30 | Cyclin-dependent kinase inhibition |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX-2. Further studies are needed to elucidate the specific pathways affected by this compound.
Study 1: Synthesis and Evaluation of Related Compounds
A study conducted by Fan et al. (2022) explored a series of pyrazole derivatives for their anticancer properties. Among them, compounds similar to This compound exhibited notable cytotoxicity against A549 cell lines with IC50 values comparable to well-known chemotherapeutic agents .
Study 2: Mechanistic Insights
Zheng et al. (2022) investigated the mechanism of action for pyrazole derivatives in inhibiting cancer cell proliferation. The results indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at G1/S phase .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Halogen Substitutions : The 3-(trifluoromethyl)benzyl group (target compound) offers greater metabolic resistance compared to 2-fluorobenzyl () but may increase steric hindrance .
Computational and Bioactivity Comparisons
Similarity Metrics and Docking Affinity
- Tanimoto Coefficients : Structural similarity analysis using Morgan fingerprints (Tanimoto ≥0.5) groups compounds with shared Murcko scaffolds, enabling direct comparison of binding affinities . The target compound’s trimethoxybenzamide may cluster separately from analogues with smaller substituents (e.g., 2-ethoxy in ), suggesting divergent bioactivity profiles .
- Docking Variability: Minor substituent changes (e.g., methoxy vs. ethoxy) alter interactions with binding pockets. For example, the 3,4,5-trimethoxy group’s bulk may reduce affinity for compact active sites compared to 4-(trifluoromethyl)benzamide () .
Bioactivity Clustering
demonstrates that compounds with similar structural motifs cluster by bioactivity. The target compound’s trifluoromethyl and methoxy groups likely position it within a cluster of kinase inhibitors, whereas analogues with aliphatic amides () may exhibit reduced potency due to weaker target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
